molecular formula C17H18FN3O3S B1680270 Rufloxacin CAS No. 101363-10-4

Rufloxacin

Numéro de catalogue B1680270
Numéro CAS: 101363-10-4
Poids moléculaire: 363.4 g/mol
Clé InChI: NJCJBUHJQLFDSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rufloxacin is a fluoroquinolone antibiotic . It is used in the treatment of susceptible respiratory infections and uncomplicated cystitis . It is particularly active against gram-negative bacteria, including salmonella, shigella, campylobacter, neisseria, and pseudomonas .


Molecular Structure Analysis

The molecular formula of Rufloxacin is C17H18FN3O3S . The average molecular weight is 363.407 .


Chemical Reactions Analysis

Rufloxacin has been found to act as a photosensitizer . Irradiation of rufloxacin under aerobic conditions gives rise to N-demethylation of the piperazinyl ring .


Physical And Chemical Properties Analysis

Rufloxacin is a solid substance . It has a solubility of 2 mg/mL in water (ultrasonic) and 0.0852 mg/mL in DMSO (Need ultrasonic and warming) .

Applications De Recherche Scientifique

Rufloxacin is a type of synthetic antibiotic known as a fluoroquinolone . It has been studied for various applications in scientific research. Here are a couple of examples:

  • Chemotherapeutic Potential of Rufloxacin

    • Field : Medicinal Chemistry
    • Application : Rufloxacin and its derivatives have been studied for their potential as chemotherapeutic agents . For instance, rufloxacin bis-fluoroquinolone oxadiazole urea derivatives have shown inhibitory activities on various human cancer cell lines .
    • Methods : The study involved the chemical synthesis of rufloxacin derivatives and testing their effects on cancer cell lines .
    • Results : The rufloxacin derivatives showed inhibitory activities on various human cancer cell lines, including non-small-cell lung cancer (A549), liver cancer (SMCC-7722), gastric cancer (HGC27), pancreatic cancer (Capan-I), skin melanoma (A375), and leukemia .
  • Immunomodulatory Effects of Rufloxacin

    • Field : Immunology
    • Application : Rufloxacin has been studied for its effects on non-specific immune defenses . It has been found to enhance human macrophage phagocytosis and increase intracellular killing of Klebsiella pneumoniae .
    • Methods : The study involved in-vitro, ex-vivo, and in-vivo investigations of the effects of rufloxacin on immune defenses . This included studying the effects of rufloxacin on human macrophages and K. pneumoniae .
    • Results : Rufloxacin significantly enhanced human macrophage phagocytosis and increased intracellular killing of K. pneumoniae . It also made the bacteria more susceptible to both phagocytosis and intracellular killing by human macrophages .
  • Antibacterial Activity

    • Field : Microbiology
    • Application : Rufloxacin has been studied for its antibacterial activity . It is effective against a wide range of bacteria, including both Gram-negative and Gram-positive microorganisms .
    • Methods : The study involved testing the effects of Rufloxacin on various bacterial strains .
    • Results : Rufloxacin showed significant antibacterial activity, making it a potential candidate for treating various bacterial infections .
  • Treatment of Tuberculosis

    • Field : Infectious Diseases
    • Application : Rufloxacin has been studied for its potential use in the treatment of tuberculosis .
    • Methods : The study involved testing the effects of Rufloxacin on Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
    • Results : Rufloxacin showed promising results in inhibiting the growth of Mycobacterium tuberculosis .
  • DNA Synthesis Inhibition

    • Field : Molecular Biology
    • Application : Rufloxacin has been studied for its ability to inhibit DNA synthesis .
    • Methods : The study involved testing the effects of Rufloxacin on DNA synthesis in various bacterial species .
    • Results : Rufloxacin was found to inhibit DNA synthesis, which could potentially make it useful in treating bacterial infections .
  • Treatment of Hospital Strains

    • Field : Hospital Infections
    • Application : Rufloxacin has been studied for its potential use in the treatment of rare hospital strains .
    • Methods : The study involved testing the effects of Rufloxacin on various hospital strains .
    • Results : Rufloxacin showed promising results in inhibiting the growth of these rare hospital strains .
  • Antibacterial Activity Against Respiratory and Urinary Tract Pathogens

    • Field : Microbiology
    • Application : Rufloxacin has been confirmed to have antibacterial activity against a large number of respiratory and urinary tract pathogens collected in five European countries .
    • Methods : The study involved testing the effects of Rufloxacin on various respiratory and urinary tract pathogens .
    • Results : Rufloxacin showed useful in-vitro activity against Mycoplasma catarrhalis, Haemophilus influenzae and Klebsiella pneumoniae, with a large proportion of Staphylococcus aureus also covered .
  • Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids

    • Field : Medicinal Chemistry
    • Application : Rufloxacin and its derivatives have been studied for their potential as chemotherapeutic agents . For instance, rufloxacin bis-fluoroquinolone oxadiazole urea derivatives have shown inhibitory activities on various human cancer cell lines .
    • Methods : The study involved the chemical synthesis of rufloxacin derivatives and testing their effects on cancer cell lines .
    • Results : The rufloxacin derivatives showed inhibitory activities on various human cancer cell lines, including non-small-cell lung cancer (A549), liver cancer (SMCC-7722), gastric cancer (HGC27), pancreatic cancer (Capan-I), skin melanoma (A375), and leukemia .

Safety And Hazards

Rufloxacin can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Relevant Papers

Several papers have been published on Rufloxacin. A double-blind, comparative study showed that Rufloxacin could be a possible option for the treatment of acute exacerbations of chronic bronchitis . Another paper discussed the side-effects of antibacterial fluoroquinolones, including Rufloxacin . A systematic review of randomised clinical trials for oral antibiotic treatment also included Rufloxacin .

Propriétés

IUPAC Name

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCJBUHJQLFDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106017-08-7 (monohydrochloride)
Record name Rufloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048412
Record name Rufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rufloxacin

CAS RN

101363-10-4
Record name Rufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101363-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rufloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rufloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y521XM2900
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rufloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rufloxacin
Reactant of Route 2
Rufloxacin
Reactant of Route 3
Rufloxacin
Reactant of Route 4
Reactant of Route 4
Rufloxacin
Reactant of Route 5
Reactant of Route 5
Rufloxacin
Reactant of Route 6
Reactant of Route 6
Rufloxacin

Citations

For This Compound
1,730
Citations
R Wise, J Andrews, BP Imbimbo… - Journal of …, 1993 - academic.oup.com
The concentrations of rufloxacin in the bronchial mucosal, pulmonary epithelial lining fluid and alveolar macrophages were determined in specimens obtained at fibreoptic …
Number of citations: 22 academic.oup.com
JC Kisicki, RS Griess, CL Ott, GM Cohen… - Antimicrobial agents …, 1992 - Am Soc Microbiol
… This study shows that a 200-mg daily oral doseof rufloxacin preceded by a loading dose of … recycling of rufloxacin might explain the very stable urinary concentrations of rufloxacin over …
Number of citations: 37 journals.asm.org
R Rimoldi, M Fioretti, A Albrici, BP Imbimbo - Infection, 1992 - Springer
… of rufloxacin were still observed in plasma, indicating that the long half-life of rufloxacin assures … The aim of the present study was to evaluate the pharmacokinetics of rufloxacin after …
Number of citations: 15 link.springer.com
R Wise, JM Andrews, R Matthews… - Journal of …, 1992 - academic.oup.com
… The rufloxacin metabolite MF 922 was generally as active as its parent. MF 961 was … rufloxacin. AU three compounds were four to 16 times less active than norfloxacin, but rufloxacin …
Number of citations: 46 academic.oup.com
G Segre, D Cerretani, L Moltoni, R Urso - European journal of clinical …, 1992 - Springer
… The toxicity of rufloxacin has been investigated in rats and … ; preliminary results show that rufloxacin may be effective in the … and urine pharmacokinetics of rufloxacin were investigated in …
Number of citations: 11 link.springer.com
R Mattina, G Bonfiglio, CE Cocuzza, G Gulisano… - Chemotherapy, 1991 - karger.com
… Rufloxacin is a new broad-spectrum fluoroquinolone antibacterial agent. The pharmacokinetics and safety of rufloxacin were … Serum levels and urine concentrations of rufloxacin were …
Number of citations: 27 karger.com
L Aguilar, IP Balcabao, P Salvá, M Martín… - Antimicrobial agents …, 1996 - Am Soc Microbiol
… higher for rufloxacin (P < 0.05) at sample times from 16 h on for both E. coli and S. aureus. … for 72 h with rufloxacin. The high and sustained mean levels of rufloxacin in urine (> 35 …
Number of citations: 11 journals.asm.org
MR Gismondo, L Drago, A Lombardi, C Fassina… - Chemotherapy, 1995 - karger.com
… The aim of this study was to compare the effects of orally administered rufloxacin and … mice model to rufloxacin and ciprofloxacin. Phase 2 as sessed the effects of rufloxacin and …
Number of citations: 14 karger.com
D Bach, A van den Berg-Segers, A Hubner… - The Journal of …, 1995 - Elsevier
… and clinical efficacy of rufloxacin and ciprofloxacin in patients … aeruginosa.12, 13 Rufloxacin has been demonstrated to be … the efficacy and safety of rufloxacin at single daily doses of …
Number of citations: 30 www.sciencedirect.com
PC Braga, MT Sala, M dal Sasso - Antimicrobial agents and …, 1999 - Am Soc Microbiol
… The present study investigated the ability of sub-MICs of rufloxacin, an orally absorbed … It was observed that Escherichia coli adhesiveness was significantly reduced at rufloxacin …
Number of citations: 50 journals.asm.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.